1-(4-Chloro-2-fluorophenyl)methanesulfonamide
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Overview
Description
(4-chloro-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.65 g/mol . It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-chloro-2-fluorophenyl)methanesulfonamide typically involves the reaction of (4-chloro-2-fluorophenyl)methanesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
(4-chloro-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-chloro-2-fluorophenyl)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-chloro-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
(4-chloro-2-fluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:
(4-chloro-2-fluorophenyl)methanesulfonyl chloride: This compound is a precursor in the synthesis of (4-chloro-2-fluorophenyl)methanesulfonamide and shares similar chemical properties.
(4-chloro-2-fluorophenyl)amine: This compound lacks the sulfonamide group but has similar substituents on the phenyl ring.
(4-chloro-2-fluorophenyl)methanesulfonic acid: This compound is an oxidation product of (4-chloro-2-fluorophenyl)methanesulfonamide and has different chemical reactivity
The uniqueness of (4-chloro-2-fluorophenyl)methanesulfonamide lies in its combination of chloro, fluoro, and sulfonamide groups, which confer specific chemical and biological properties that are valuable in various research applications.
Properties
Molecular Formula |
C7H7ClFNO2S |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
(4-chloro-2-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7ClFNO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
FMYVLVKLHMFRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CS(=O)(=O)N |
Origin of Product |
United States |
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